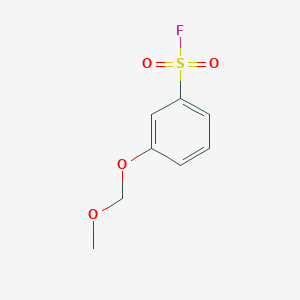
3-(Methoxymethoxy)benzene-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(Methoxymethoxy)benzene-1-sulfonylfluoride can be achieved through a one-pot process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach . Industrial production methods often utilize a chlorine-fluorine exchange reaction of arenesulfonyl chloride in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) .
Chemical Reactions Analysis
3-(Methoxymethoxy)benzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include potassium fluoride (KF) and phase transfer catalysts like 18-crown-6-ether in acetonitrile.
Scientific Research Applications
3-(Methoxymethoxy)benzene-1-sulfonylfluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)benzene-1-sulfonylfluoride involves its interaction with specific molecular targets, such as active-site amino acid residues in proteins . The sulfonyl fluoride group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules . This interaction can lead to the inactivation of enzymes or modification of protein functions .
Comparison with Similar Compounds
3-(Methoxymethoxy)benzene-1-sulfonylfluoride can be compared to other sulfonyl fluorides, such as:
3-Methoxybenzenesulfonyl fluoride: Similar in structure but lacks the methoxymethoxy group.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to other sulfonyl fluorides .
Biological Activity
3-(Methoxymethoxy)benzene-1-sulfonylfluoride is a sulfonyl fluoride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H13F3O3S
- Molecular Weight : 284.27 g/mol
- CAS Number : 2-Ethylpyridine-4-carboxylic acid
Sulfonyl fluorides are known to act as electrophilic reagents that can modify proteins through covalent bonding. The specific mechanism of action for this compound involves:
- Covalent Modification : The sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to functional changes.
- Inhibition of Enzymatic Activity : By modifying active sites of enzymes, this compound may inhibit their activity, which can be beneficial in targeting specific pathways in diseases.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various studies, highlighting its potential applications:
Anticancer Activity
Research indicates that sulfonyl fluorides can exhibit anticancer properties by targeting specific oncogenic pathways. For instance:
- Case Study : A study demonstrated that sulfonyl fluoride derivatives could inhibit the growth of cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Mechanism : The modification of bacterial proteins can disrupt cellular functions, leading to bacterial death.
- Research Findings : In vitro studies reported significant antimicrobial activity against various pathogens, suggesting potential for therapeutic use in infectious diseases .
Data Table: Biological Activities and Effects
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of enzymatic activity |
Case Studies
- Anticancer Study : A comprehensive study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, supporting its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C8H9FO4S |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(methoxymethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-13-7-3-2-4-8(5-7)14(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
RLYZWXYIVACCSN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















